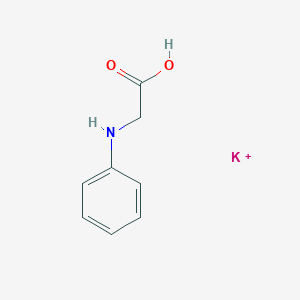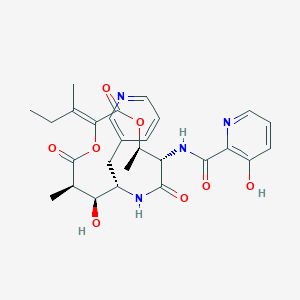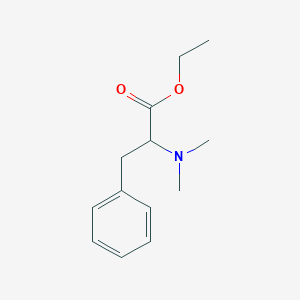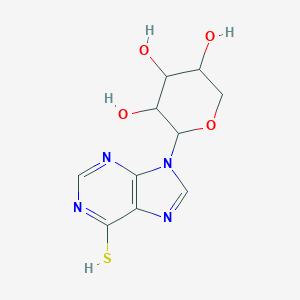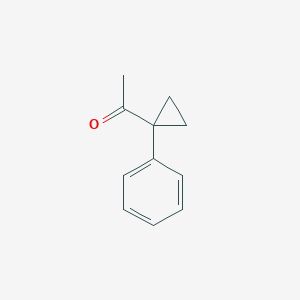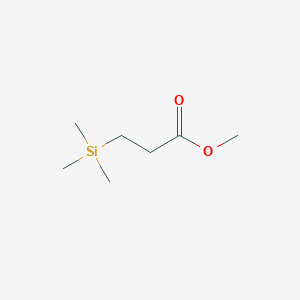
Propanoic acid, 3-(trimethylsilyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(trimethylsilyl)-, methyl ester is a chemical compound commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents, such as ethanol and ether. This compound is often used as a reagent in organic synthesis due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(trimethylsilyl)-, methyl ester is related to its ability to protect carboxylic acids during chemical reactions. The trimethylsilyl group is easily removed under mild conditions, allowing for the recovery of the original carboxylic acid.
Efectos Bioquímicos Y Fisiológicos
Due to its use in organic synthesis, propanoic acid, 3-(trimethylsilyl)-, methyl ester does not have significant biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using propanoic acid, 3-(trimethylsilyl)-, methyl ester in lab experiments include its ability to protect carboxylic acids during chemical reactions and its ease of removal under mild conditions. However, limitations include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
For the use of propanoic acid, 3-(trimethylsilyl)-, methyl ester in scientific research include its continued use in organic synthesis, as well as its potential use in the development of new pharmaceuticals and natural products. Additionally, further research is needed to explore the potential toxicity of this compound and to develop safer handling and storage procedures.
Métodos De Síntesis
The synthesis of propanoic acid, 3-(trimethylsilyl)-, methyl ester is typically achieved through the reaction of propanoic acid with trimethylsilyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of the trimethylsilyl ester of propanoic acid, which can be further reacted with methanol to form the final product.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(trimethylsilyl)-, methyl ester is commonly used in scientific research as a reagent in organic synthesis. It is often used to protect carboxylic acids during chemical reactions, as the trimethylsilyl group is easily removed under mild conditions. This compound is also used in the synthesis of various pharmaceuticals and natural products.
Propiedades
Número CAS |
18296-04-3 |
|---|---|
Nombre del producto |
Propanoic acid, 3-(trimethylsilyl)-, methyl ester |
Fórmula molecular |
C7H16O2Si |
Peso molecular |
160.29 g/mol |
Nombre IUPAC |
methyl 3-trimethylsilylpropanoate |
InChI |
InChI=1S/C7H16O2Si/c1-9-7(8)5-6-10(2,3)4/h5-6H2,1-4H3 |
Clave InChI |
YLXDTXVTBHDSAE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC[Si](C)(C)C |
SMILES canónico |
COC(=O)CC[Si](C)(C)C |
Sinónimos |
3-(Trimethylsilyl)propanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



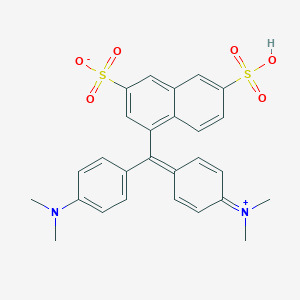
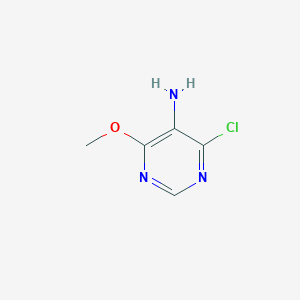
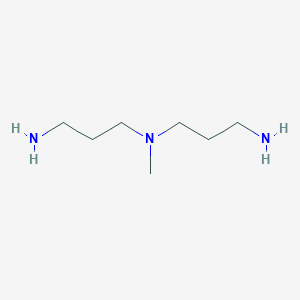
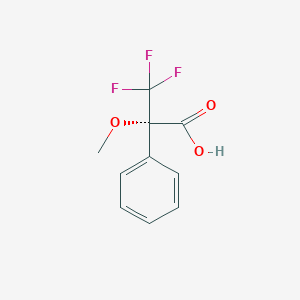
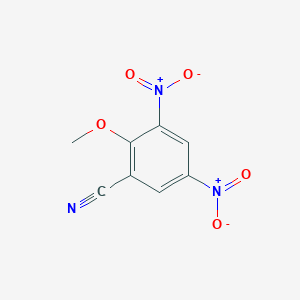
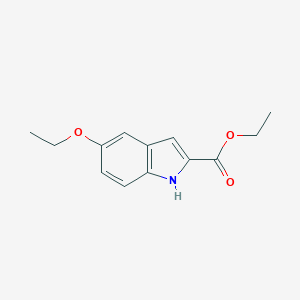
![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)
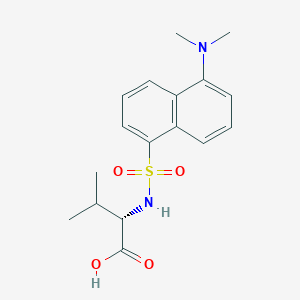
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
